molecular formula C18H13FN2O3 B3909495 (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(3-fluorophenyl)-5-methylpyrazol-3-one

(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(3-fluorophenyl)-5-methylpyrazol-3-one

Cat. No.: B3909495
M. Wt: 324.3 g/mol
InChI Key: GQOUHSFASJQNOH-CHHVJCJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(3-fluorophenyl)-5-methylpyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(3-fluorophenyl)-5-methylpyrazol-3-one typically involves the condensation of appropriate starting materials under controlled conditions. One possible route includes:

    Starting Materials: 1,3-benzodioxole-5-carbaldehyde, 3-fluoroacetophenone, and 5-methylpyrazolone.

    Reaction Conditions: The reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol, under reflux conditions.

    Procedure: The starting materials are mixed and heated under reflux, allowing the condensation reaction to proceed, forming the desired pyrazolone derivative.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve:

    Catalysts: Use of catalysts to accelerate the reaction.

    Purification: Implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product.

    Automation: Use of automated reactors and continuous flow systems to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(3-fluorophenyl)-5-methylpyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Antimicrobial Activity: Investigation of its antimicrobial properties against various pathogens.

Medicine

    Drug Development: Exploration of its potential as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Study of its efficacy as an anti-inflammatory or analgesic agent.

Industry

    Dye Synthesis: Use in the synthesis of dyes and pigments.

    Polymer Additives: Potential use as an additive in polymer manufacturing.

Mechanism of Action

The mechanism of action of (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(3-fluorophenyl)-5-methylpyrazol-3-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate biological responses.

    Pathways: Interference with signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-phenyl-5-methylpyrazol-3-one: Lacks the fluorine atom, which may affect its biological activity.

    (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(4-chlorophenyl)-5-methylpyrazol-3-one: Contains a chlorine atom instead of fluorine, leading to different chemical properties.

Uniqueness

    Fluorine Substitution: The presence of the fluorine atom in (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(3-fluorophenyl)-5-methylpyrazol-3-one may enhance its lipophilicity and metabolic stability, making it unique compared to its analogs.

Properties

IUPAC Name

(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(3-fluorophenyl)-5-methylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O3/c1-11-15(7-12-5-6-16-17(8-12)24-10-23-16)18(22)21(20-11)14-4-2-3-13(19)9-14/h2-9H,10H2,1H3/b15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOUHSFASJQNOH-CHHVJCJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC3=C(C=C2)OCO3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC3=C(C=C2)OCO3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(3-fluorophenyl)-5-methylpyrazol-3-one
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(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(3-fluorophenyl)-5-methylpyrazol-3-one
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(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(3-fluorophenyl)-5-methylpyrazol-3-one
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(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(3-fluorophenyl)-5-methylpyrazol-3-one

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